molecular formula C17H16O5S B13972115 4-(3-Tosylpropanoyl)benzoic acid

4-(3-Tosylpropanoyl)benzoic acid

Cat. No.: B13972115
M. Wt: 332.4 g/mol
InChI Key: TZCUWKNWENETGM-UHFFFAOYSA-N
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Description

4-[3-[(4-Methylphenyl)sulfonyl]-1-oxopropyl]benzoic acid is a chemical compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a sulfonyl group attached to a benzoic acid moiety. It is often used in scientific research due to its ability to interact with specific molecular targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-[(4-Methylphenyl)sulfonyl]-1-oxopropyl]benzoic acid typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 4-hydroxybenzoic acid under basic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, such as esterification and hydrolysis, to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

4-[3-[(4-Methylphenyl)sulfonyl]-1-oxopropyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce sulfides .

Scientific Research Applications

4-[3-[(4-Methylphenyl)sulfonyl]-1-oxopropyl]benzoic acid is widely used in scientific research due to its ability to interact with specific molecular targets. Some applications include:

Mechanism of Action

The compound exerts its effects by targeting specific molecular pathways. It interacts with β-catenin, a key protein in the Wnt signaling pathway, leading to its ubiquitination and proteasomal degradation. This action inhibits the proliferation of cancer cells that depend on Wnt signaling .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methylphenyl)sulfonyl]benzoic acid
  • 4-[(4-Methylphenyl)sulfonyl]aniline
  • 4-[(4-Methylphenyl)sulfonyl]phenol

Uniqueness

4-[3-[(4-Methylphenyl)sulfonyl]-1-oxopropyl]benzoic acid is unique due to its specific interaction with β-catenin and its ability to inhibit Wnt signaling-dependent cancer cell proliferation. This makes it a valuable compound in cancer research .

Properties

Molecular Formula

C17H16O5S

Molecular Weight

332.4 g/mol

IUPAC Name

4-[3-(4-methylphenyl)sulfonylpropanoyl]benzoic acid

InChI

InChI=1S/C17H16O5S/c1-12-2-8-15(9-3-12)23(21,22)11-10-16(18)13-4-6-14(7-5-13)17(19)20/h2-9H,10-11H2,1H3,(H,19,20)

InChI Key

TZCUWKNWENETGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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